molecular formula C17H15NO4 B11949907 Methyl 2-cyano-3-(5-(2-ethoxyphenyl)-2-furyl)-2-propenoate CAS No. 853347-58-7

Methyl 2-cyano-3-(5-(2-ethoxyphenyl)-2-furyl)-2-propenoate

Cat. No.: B11949907
CAS No.: 853347-58-7
M. Wt: 297.30 g/mol
InChI Key: NTNYFWZACJEMRF-ZRDIBKRKSA-N
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Description

Methyl 2-cyano-3-(5-(2-ethoxyphenyl)-2-furyl)-2-propenoate is a synthetic acrylate derivative featuring a cyano group at the α-position, a 2-ethoxyphenyl-substituted furan ring at the β-position, and a methyl ester group.

Properties

CAS No.

853347-58-7

Molecular Formula

C17H15NO4

Molecular Weight

297.30 g/mol

IUPAC Name

methyl (E)-2-cyano-3-[5-(2-ethoxyphenyl)furan-2-yl]prop-2-enoate

InChI

InChI=1S/C17H15NO4/c1-3-21-15-7-5-4-6-14(15)16-9-8-13(22-16)10-12(11-18)17(19)20-2/h4-10H,3H2,1-2H3/b12-10+

InChI Key

NTNYFWZACJEMRF-ZRDIBKRKSA-N

Isomeric SMILES

CCOC1=CC=CC=C1C2=CC=C(O2)/C=C(\C#N)/C(=O)OC

Canonical SMILES

CCOC1=CC=CC=C1C2=CC=C(O2)C=C(C#N)C(=O)OC

Origin of Product

United States

Preparation Methods

The synthesis of Methyl 2-cyano-3-(5-(2-ethoxyphenyl)-2-furyl)-2-propenoate typically involves the reaction of ethyl cyanoacetate with substituted aryl or heteryl amines under various conditions. One common method involves stirring the reactants without solvent at room temperature or using a steam bath at 70°C for several hours . Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to ensure consistent quality and yield.

Chemical Reactions Analysis

Methyl 2-cyano-3-(5-(2-ethoxyphenyl)-2-furyl)-2-propenoate undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the cyano group, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

Methyl 2-cyano-3-(5-(2-ethoxyphenyl)-2-furyl)-2-propenoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-cyano-3-(5-(2-ethoxyphenyl)-2-furyl)-2-propenoate involves its interaction with specific molecular targets. The cyano group and furan ring are likely to participate in various biochemical pathways, potentially inhibiting or activating enzymes and receptors. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional similarities and differences between Methyl 2-cyano-3-(5-(2-ethoxyphenyl)-2-furyl)-2-propenoate and related compounds are outlined below, focusing on substituent effects, biological activity, and synthetic pathways.

Table 1: Comparative Analysis of Structurally Related Compounds

Compound Name Key Substituents Structural Differences Biological Activity/Applications Synthesis Notes Reference
This compound Cyano, 2-ethoxyphenyl-furyl, methyl ester Reference compound Not explicitly reported; inferred potential as a synthetic intermediate or bioactive molecule Likely involves furan-acrylate coupling N/A
(E)-Methyl 4-(3-chloropropoxy)-2-(2-cyanovinylamino)-5-methoxybenzoate Chloropropoxy, methoxy, cyanovinylamino Aromatic benzoate core vs. furyl-propenoate No activity reported; used as a synthetic intermediate Condensation with diethoxypropionitrile under acidic conditions [1]
Formic acid 2-[4-(5-nitro-2-furyl)-2-thiazolyl]-hydrazide 5-nitrofuryl, thiazolyl-hydrazide Nitrofuran + thiazole vs. ethoxyphenyl-furan Carcinogenic (mammary, kidney, intestinal tumors in rats) Derived from nitrofuran precursors [2]
2-Hydrazino-4-(5-nitro-2-furyl)thiazole Nitrofuryl-thiazole, hydrazine Nitrofuran-thiazole vs. ethoxyphenyl-furan Potent carcinogen (mammary carcinomas) Hydrazine substitution on thiazole [3]
Fluorinated 2-propenoate telomers (e.g., 68298-78-2) Fluorinated sulfonyl, methyl-propenoate Fluorinated chains vs. ethoxyphenyl-furan Industrial applications (coatings, surfactants); no carcinogenicity reported Radical telomerization with fluorinated monomers [4]
Lapatinib (N-{3-Chloro-4-[(3-fluorobenzyl)oxy]phenyl}-6-[5-({[2-(methylsulfonyl)ethyl]amino}methyl)-2-furyl]quinazolin-4-amine) Quinazoline, methylsulfonyl-ethylamino-furyl Quinazoline core vs. acrylate ester HER-2/EGFR inhibitor (breast cancer therapy) Multi-step synthesis involving furyl-quinazoline coupling [5]

Key Observations

Substituent Impact on Bioactivity: Nitrofuran Derivatives: Compounds like formic acid 2-[4-(5-nitro-2-furyl)-2-thiazolyl]-hydrazide () exhibit carcinogenicity linked to the 5-nitrofuran moiety and hydrazide/thiazole groups. In contrast, this compound lacks nitro groups, suggesting a divergent safety profile. Fluorinated Propenoates: Industrial fluorinated analogs () prioritize chemical stability and hydrophobicity, whereas the ethoxyphenyl-furyl group in the target compound may enhance π-π stacking interactions in biological systems.

Structural Analogues in Drug Development: Lapatinib () shares a furyl group but incorporates a quinazoline core and methylsulfonyl-ethylamino substituents for kinase inhibition. The target compound’s cyano and ester groups may instead favor electrophilic reactivity or serve as a Michael acceptor.

Synthetic Strategies: The target compound’s synthesis may parallel methods for similar acrylates (e.g., ), where furan precursors are coupled with cyanoacrylate esters. However, the absence of nitro or thiazole groups simplifies its synthesis compared to carcinogenic nitrofurans ().

Notes

Data Limitations: Direct biological or toxicological data for this compound are absent in the provided evidence. Comparisons rely on structural analogs and inferred properties.

Carcinogenicity Warnings: Nitrofuran derivatives () highlight the importance of substituent choice; the absence of nitro/hydrazine groups in the target compound may mitigate such risks.

Industrial vs. Pharmaceutical Potential: Fluorinated propenoates () exemplify non-pharmaceutical applications, while the target compound’s structure aligns more with bioactive small molecules.

Biological Activity

Methyl 2-cyano-3-(5-(2-ethoxyphenyl)-2-furyl)-2-propenoate is a compound of interest due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a cyano group, a furan ring, and an ethoxyphenyl substituent. Its molecular formula is C16H15NO3C_{16}H_{15}NO_3, and it has a molecular weight of approximately 285.30 g/mol.

PropertyValue
Molecular FormulaC16H15NO3C_{16}H_{15}NO_3
Molecular Weight285.30 g/mol
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The cyano group can act as a nucleophile or electrophile, facilitating interactions that may lead to biological responses.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. A study involving various derivatives of similar compounds demonstrated that modifications at specific positions on the furan or phenyl rings enhanced antiproliferative activity against cancer cell lines. For instance, the introduction of electron-withdrawing groups was found to increase cytotoxicity in certain contexts .

Antimicrobial Properties

The compound has also shown potential antimicrobial activity. In vitro studies suggest that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Case Studies

  • Anticancer Efficacy : A study published in Molecules highlighted the synthesis of several derivatives from this compound. These derivatives were tested against various cancer cell lines, revealing that certain modifications led to improved efficacy compared to the parent compound .
  • Antimicrobial Testing : Another research effort focused on evaluating the antimicrobial properties of this compound against common pathogens. The results indicated that specific structural features contributed to enhanced activity, making it a candidate for further development as an antimicrobial agent .

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